molecular formula C28H36N2O2 B421068 1-(2-isopropyl-5-methylphenoxy)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol

1-(2-isopropyl-5-methylphenoxy)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol

Cat. No.: B421068
M. Wt: 432.6g/mol
InChI Key: BYRLEBUQASPPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-isopropyl-5-methylphenoxy)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure features a unique tetracyclic core with multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-isopropyl-5-methylphenoxy)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the diaza group: This step may require the use of nitrogen-containing reagents under controlled conditions to ensure selective incorporation.

    Attachment of the phenoxypropanol moiety: This step involves the reaction of the tetracyclic intermediate with a phenoxypropanol derivative, typically under basic conditions to facilitate nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-isopropyl-5-methylphenoxy)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or diaza groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-isopropyl-5-methylphenoxy)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Pharmacology: Researchers may study the compound’s pharmacokinetics and pharmacodynamics to understand its effects on biological systems.

    Materials Science: The compound’s structural properties could be explored for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-(2-isopropyl-5-methylphenoxy)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol is likely to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds:

  • 1-(12-Methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-3-(5-methylphenoxy)propan-2-ol
  • 1-(12-Methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-3-(2-propan-2-ylphenoxy)propan-2-ol

Uniqueness: The uniqueness of 1-(2-isopropyl-5-methylphenoxy)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol lies in its specific combination of functional groups and tetracyclic core structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H36N2O2

Molecular Weight

432.6g/mol

IUPAC Name

1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C28H36N2O2/c1-18(2)22-10-8-20(4)15-27(22)32-17-21(31)16-29-12-13-30-25-11-9-19(3)14-24(25)23-6-5-7-26(29)28(23)30/h8-11,14-15,18,21,26,31H,5-7,12-13,16-17H2,1-4H3

InChI Key

BYRLEBUQASPPDN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CC(COC5=C(C=CC(=C5)C)C(C)C)O

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CC(COC5=C(C=CC(=C5)C)C(C)C)O

Origin of Product

United States

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